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Compound of Interest

Compound Name: 4-Amino-1-Boc-piperidine

Cat. No.: B103825 Get Quote

An In-depth Technical Guide on the Structural Analysis of 4-Amino-1-Boc-piperidine

Abstract
4-Amino-1-Boc-piperidine (IUPAC name: tert-butyl 4-aminopiperidine-1-carboxylate; CAS No:

87120-72-7) is a pivotal bifunctional building block in medicinal chemistry and pharmaceutical

development.[1] Its structure, incorporating a piperidine scaffold, a primary amine, and a tert-

butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for synthesizing a

wide array of complex molecules, including potent enzyme inhibitors and receptor modulators.

[2] This guide provides a comprehensive structural analysis of 4-Amino-1-Boc-piperidine,

detailing its conformational properties and summarizing the key spectroscopic data essential

for its characterization. Detailed experimental protocols and illustrative workflows are included

to support researchers in its application.

Molecular Structure and Conformational Analysis
4-Amino-1-Boc-piperidine has the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of

200.28 g/mol .[3] The core of the molecule is a piperidine ring, which predominantly adopts a

chair conformation to minimize torsional and steric strain.

The conformational preference of substituents on a piperidine ring is a critical aspect of its

structure. For 4-substituted piperidines, the substituent generally favors the equatorial position

to avoid 1,3-diaxial interactions. In the case of 4-Amino-1-Boc-piperidine, the amino group (-

NH₂) is expected to reside primarily in the equatorial position. This conformation is energetically

more favorable than the axial conformation. Computational studies and conformational analysis
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of similar 4-substituted piperidines confirm that electrostatic and steric factors govern this

preference.[4][5]

The large tert-butoxycarbonyl (Boc) group on the nitrogen at position 1 introduces rotational

isomers (rotamers) due to hindered rotation around the N-C(O) amide bond. This can

sometimes lead to peak broadening in NMR spectroscopy at room temperature.

Spectroscopic and Structural Data
The structural identity and purity of 4-Amino-1-Boc-piperidine are typically confirmed using a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

the molecule. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR

in a typical solvent like CDCl₃.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Proton Assignment

~3.95 Broad Multiplet 2H
H-2ax, H-6ax
(Piperidine)

~2.80 Multiplet 2H
H-2eq, H-6eq

(Piperidine)

~2.70 Multiplet 1H H-4 (Piperidine)

~1.85 Multiplet 2H
H-3ax, H-5ax

(Piperidine)

~1.45 Singlet 9H -C(CH₃)₃ (Boc)

~1.25 Multiplet 2H
H-3eq, H-5eq

(Piperidine)
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| ~1.20 | Broad Singlet | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Carbon Assignment

~154.8 C=O (Boc)

~79.5 -C(CH₃)₃ (Boc)

~49.5 C-4 (Piperidine)

~44.0 C-2, C-6 (Piperidine)

~35.0 C-3, C-5 (Piperidine)

| ~28.4 | -C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The

analysis is typically performed on a neat sample using an Attenuated Total Reflectance (ATR)

accessory.

Table 3: FTIR Spectroscopic Data

Wavenumber
(cm⁻¹)

Intensity Vibration Mode Functional Group

3350 - 3250 Medium, Broad
N-H Stretch
(asymmetric &
symmetric)

Primary Amine (-
NH₂)

2975 - 2850 Strong C-H Stretch (sp³)
Aliphatic (Piperidine,

Boc)

~1685 Strong C=O Stretch Carbamate (Boc)

1590 - 1550 Medium N-H Bend (Scissoring) Primary Amine (-NH₂)
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| 1250 - 1020 | Strong | C-N Stretch | Amine, Carbamate |

Note: The presence of two bands in the N-H stretch region is characteristic of a primary amine.

[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Ratio Proposed Fragment

200 [M]⁺ (Molecular Ion)

144 [M - C₄H₈]⁺ (Loss of isobutylene from Boc)

100 [M - Boc]⁺

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Workflows and Methodologies
The comprehensive structural elucidation of 4-Amino-1-Boc-piperidine follows a standardized

workflow.
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Caption: General workflow for the synthesis and structural elucidation of 4-Amino-1-Boc-
piperidine.

This molecule serves as a critical intermediate. Its structural features are leveraged to build

more complex pharmacologically active agents, such as CCR5 antagonists used in antiviral

therapies.[2]
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Caption: Role of 4-Amino-1-Boc-piperidine as a precursor in drug development.

Detailed Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-1-Boc-piperidine in ~0.6

mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
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¹H NMR Acquisition:

Set the spectral width to cover a range of 0-10 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1.0 seconds.

Acquire 16-32 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover a range of 0-200 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2.0 seconds.

Acquire 1024-4096 scans.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent

peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

FTIR-ATR Spectroscopy
Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR

accessory (e.g., a diamond crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric H₂O and CO₂ signals.

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and

apply pressure to ensure good contact.

Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.
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Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron

Ionization (EI) source.

GC Method:

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film

thickness).

Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.

Oven Program: Hold at 100 °C for 2 min, then ramp to 280 °C at a rate of 15 °C/min, and

hold for 5 min.

Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.

MS Method:

Ionization: Use standard EI at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Source Temperature: Set to 230 °C.

Data Analysis: Analyze the resulting chromatogram to determine retention time and the mass

spectrum of the corresponding peak to identify the molecular ion and characteristic

fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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